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The Bilateral Sagittal Split Osteotomy (BSSO) is a cornerstone of orthognathic surgery, widely

employed to correct mandibular deformities. Since its inception, numerous modifications to the

original technique have been developed to enhance clinical outcomes, minimize complications,

and improve patient recovery. This guide provides a detailed comparison of traditional and

modified BSSO techniques, supported by experimental data, for researchers, scientists, and

drug development professionals.

Overview of BSSO Techniques
The traditional BSSO, first described by Obwegeser and later modified by Dal Pont and

Hunsuck, involves a sagittal split of the mandibular ramus to allow for repositioning of the tooth-

bearing distal segment.[1][2] Over the years, modifications have primarily aimed to reduce the

incidence of unfavorable fractures ("bad splits"), minimize injury to the inferior alveolar nerve

(IAN), and improve the stability of the result.[3]

Key modifications include the short lingual split, the low medial cut (Posnick modification), and

techniques incorporating an inferior border osteotomy. These variations alter the lines of the
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osteotomy to achieve a more predictable split and reduce trauma to surrounding tissues.[4][5]

[6]

Comparative Clinical Outcomes
The selection of a specific BSSO technique is often guided by the surgeon's preference and

the specific anatomical considerations of the patient. The following tables summarize the key

clinical outcomes based on comparative studies.

Table 1: Neurosensory Disturbance (NSD) and Recovery
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BSSO Technique
Incidence of
Immediate
Postoperative NSD

Long-term
NSD/Recovery

Study Details

Traditional (High

Medial Cut)

All patients in one

study exhibited some

degree of NSD

immediately

postoperatively.[5]

35% of patients

reported complete

recovery of NSD at 6-

month follow-up.[5]

A study comparing

high and low medial

cuts in 20 patients

with skeletal Class III

deformity.[5]

Modified (Short

BSSO)

Not explicitly stated,

but inferred to be

present.

All patients had full

sensory recovery

within 2 months in one

study.[7] A separate

study noted a faster

tactile sensitivity

recovery compared to

the traditional

technique.[4]

A study with 60

patients divided into

traditional and short

BSSO groups, with

sensitivity assessed

using Semmes-

Weinstein

monofilaments.[7]

Modified (Low Medial

Cut - Posnick)

All but four patients in

the Posnick group

exhibited some

degree of NSD

immediately

postoperatively.[5]

74% of patients

reported complete

recovery of NSD at 6-

month follow-up.[5]

A study comparing

high and low medial

cuts in 20 patients

with skeletal Class III

deformity.[5]

Modified (with Lower

Border Osteotomy)
Not explicitly stated.

The mean numbness

level one year after

surgery was

statistically

significantly lower

than that of the

conventional group.[6]

A study of 32 patients

(64 sides) comparing

standard BSSO with a

modification including

a lower border

osteotomy.[6]
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Modified (Preserving

Inferior Border)

Hypoaesthesia was

found in 81.9% of

patients at initial

evaluation.[8]

Hypoaesthesia

decreased to 45.8% at

six months and 12.5%

at the last

examination.[8]

A study of 72 patients

who underwent a

modified BSSO that

preserves the inferior

border of the

mandible.[8]

Table 2: Operative Time and Intraoperative Complications

BSSO Technique
Average
Osteotomy
Duration

Incidence of "Bad
Splits"

Other
Intraoperative
Observations

Traditional (High

Medial Cut)
27.21 minutes[5]

Reported to occur in

3% to 23% of cases in

the literature.[9]

-

Modified (Low Medial

Cut - Posnick)
20.30 minutes[5]

Decreased incidence

of bad split compared

to the traditional

BSSO.[5]

Allowed for better

visualization of the

inferior alveolar nerve

with decreased medial

dissection.[5]

Modified (with Lower

Border Osteotomy)

The split time was

statistically shorter

than the conventional

group.[6]

Not explicitly

quantified, but the

modification is

suggested to make

the split procedure

easier.[6]

-

Table 3: Postoperative Stability and Relapse
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BSSO Technique Relapse Rates Notes

Traditional BSSO

Relapse rates have been

reported to range from 6% to

80% when wire osteosynthesis

was used.[10] With rigid

fixation, relapse is less of a

concern.[11] Up to 50% of

patients may experience more

than two millimeters of post-

operative change following a

mandibular setback.[12]

Relapse can be influenced by

factors such as the magnitude

of the movement, the method

of fixation, and muscle pull.[11]

[12]

Modified BSSO

Specific comparative data on

relapse rates for many

modifications are limited.

However, modifications are

generally designed to improve

bone segment contact and

stability.

The use of bone grafts or a

modified BSSO technique in

large mandibular

advancements significantly

decreases the risk of persisting

mandibular inferior border

defects.[13]

Experimental Protocols
A common methodology for comparing the clinical outcomes of different BSSO techniques

involves a prospective, randomized clinical trial. Below is a generalized experimental protocol

for assessing neurosensory disturbance.

Protocol: Assessment of Neurosensory Disturbance

Patient Selection: Patients indicated for orthognathic surgery involving a BSSO are recruited.

Exclusion criteria include pre-existing neurosensory deficits, systemic conditions affecting

nerve function, and a history of facial trauma.[7]

Randomization: Patients are randomly assigned to either the traditional BSSO group or a

modified BSSO group.

Preoperative Assessment: A baseline neurosensory evaluation is performed. This typically

includes:
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Subjective testing: A questionnaire where patients report any numbness or altered

sensation in the distribution of the inferior alveolar nerve.

Objective testing:

Light touch detection: Using cotton swabs.

Sharp pain perception: Using a pinprick test.

Two-point discrimination: Using a caliper to determine the smallest distance at which

two points can be distinguished.

Tactile sensitivity: Using Semmes-Weinstein monofilaments to quantify the level of

sensory perception.[4][7]

Surgical Intervention: The assigned BSSO technique is performed by experienced surgeons.

Key intraoperative variables such as surgical time and any complications (e.g., nerve

exposure, bad splits) are recorded.

Postoperative Follow-up: Neurosensory assessments are repeated at standardized intervals,

such as 1 week, 1 month, 3 months, 6 months, and 1 year postoperatively.[4]

Data Analysis: Statistical analysis is performed to compare the incidence and recovery of

neurosensory disturbance between the two groups.

Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a clinical study comparing traditional and

modified BSSO techniques.
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Caption: Workflow of a comparative clinical trial for BSSO techniques.
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Conclusion
Modified BSSO techniques, such as the short lingual split and the low medial cut, demonstrate

advantages over the traditional approach in terms of reduced operative time and faster

neurosensory recovery.[5][7] Modifications that include a lower border osteotomy may also

facilitate an easier splitting process.[6] While long-term stability is generally good with modern

rigid fixation techniques for all BSSO variants, certain modifications may offer improved bone-

to-bone contact, which is particularly beneficial in large mandibular advancements.[13] The

choice of technique should be tailored to the individual patient's anatomy and the surgeon's

experience, with a clear understanding of the potential benefits and risks associated with each

approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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